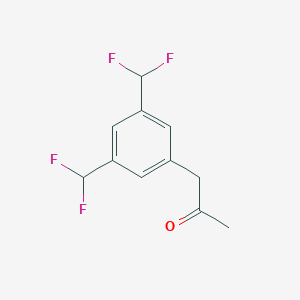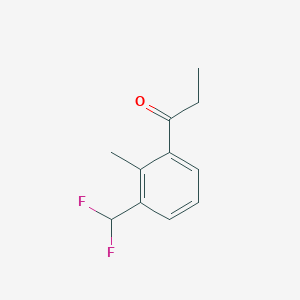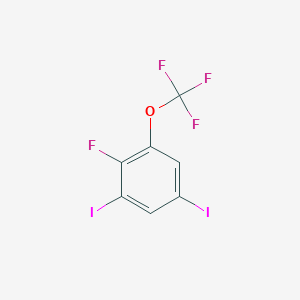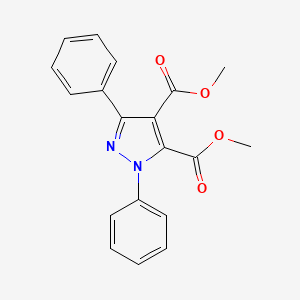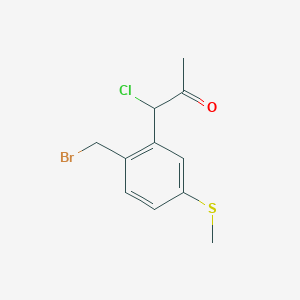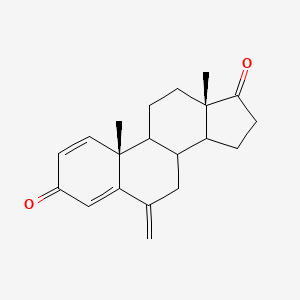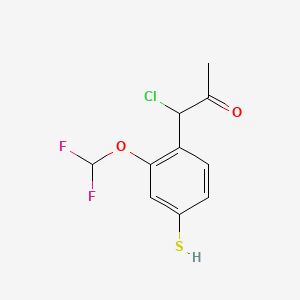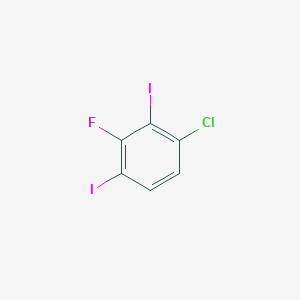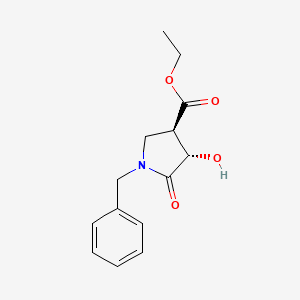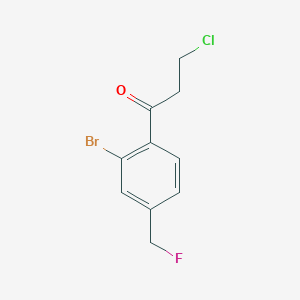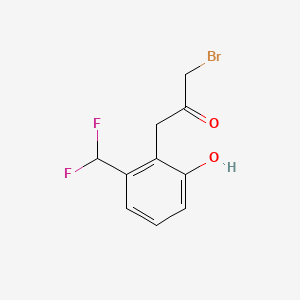
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a hydroxyphenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation: Conducted in solvents like dichloromethane or acetone at low temperatures.
Reduction: Performed in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Nucleophilic substitution: Yields substituted derivatives depending on the nucleophile used.
Oxidation: Produces the corresponding ketone or aldehyde.
Reduction: Results in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(2,4-difluorophenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a difluoromethyl group and a hydroxyl group on the propanol backbone.
Uniqueness
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one is unique due to the presence of both a difluoromethyl group and a hydroxyphenyl group, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9BrF2O2 |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
1-bromo-3-[2-(difluoromethyl)-6-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-6(14)4-8-7(10(12)13)2-1-3-9(8)15/h1-3,10,15H,4-5H2 |
Clave InChI |
CKXHQTFOGALKGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)CC(=O)CBr)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




